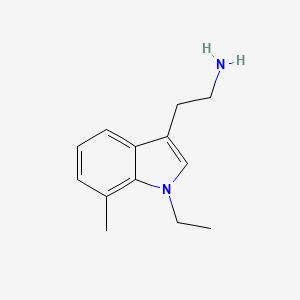![molecular formula C19H18ClN5O4 B2776453 Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate CAS No. 878718-64-0](/img/no-structure.png)
Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives, which might be structurally similar to the compound you mentioned, have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .Chemical Reactions Analysis
Indole, a component that might be present in your compound, is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization .Wissenschaftliche Forschungsanwendungen
Chemical Interactions and Structural Analysis
Research on imidazole-based compounds, such as imidazole-containing bisphenol and its salts, showcases their ability to form extensive hydrogen-bonded structures, which is crucial for developing materials with specific physical properties (Nath & Baruah, 2012). These findings suggest potential applications in designing new materials with desired chemical and physical characteristics.
Potential in Catalysis and Organic Synthesis
The study of N-heterocyclic carbenes and their interactions provides insights into the role of similar compounds in catalysis. For example, the synthesis and characterization of N-heterocyclic carbene-containing silver(I) and gold(I) complexes highlight their potential application in catalysis and as precursors in the synthesis of gold and silver-based materials (Gaillard et al., 2009).
Antifungal and Antimicrobial Potential
Compounds with imidazole rings have shown potent anti-Candida activity, suggesting the potential of Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate and its analogs in developing new antifungal and antimicrobial agents (Silvestri et al., 2004).
Application in Luminescence Sensing
The synthesis of lanthanide metal-organic frameworks based on imidazole derivatives indicates their utility in luminescence sensing. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, making them promising candidates for the development of fluorescence sensors (Shi et al., 2015).
Novel Antiangiogenic Agents
Research on compounds with imidazole rings, such as KR-31831, demonstrates their role as novel antiangiogenic agents. The metabolism studies of such compounds in rats using LC-MS and LC-MS/MS analysis provide valuable information for drug development and therapeutic applications (Kim et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the study of a compound depend on the current state of research and the potential applications of the compound. For instance, indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate involves the condensation of 2-chlorobenzaldehyde with 4,7-dimethyl-1,3-dioxo-6-(2-methylaminoethyl)purine in the presence of ammonium acetate to form 6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetaldehyde. This intermediate is then reacted with methyl 2-bromoacetate in the presence of potassium carbonate to form Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate.", "Starting Materials": [ "2-chlorobenzaldehyde", "4,7-dimethyl-1,3-dioxo-6-(2-methylaminoethyl)purine", "ammonium acetate", "methyl 2-bromoacetate", "potassium carbonate" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 4,7-dimethyl-1,3-dioxo-6-(2-methylaminoethyl)purine in the presence of ammonium acetate to form 6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetaldehyde.", "Step 2: Reaction of 6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetaldehyde with methyl 2-bromoacetate in the presence of potassium carbonate to form Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate." ] } | |
| 878718-64-0 | |
Molekularformel |
C19H18ClN5O4 |
Molekulargewicht |
415.83 |
IUPAC-Name |
methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
InChI |
InChI=1S/C19H18ClN5O4/c1-10-9-23-14-15(21-18(23)24(10)13-8-6-5-7-12(13)20)22(3)19(28)25(16(14)26)11(2)17(27)29-4/h5-9,11H,1-4H3 |
InChI-Schlüssel |
QVLSLZBMFINYFR-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)C(C)C(=O)OC)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


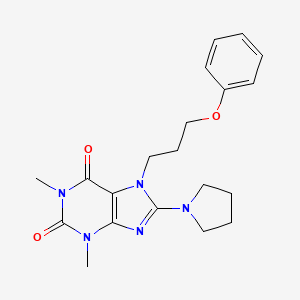

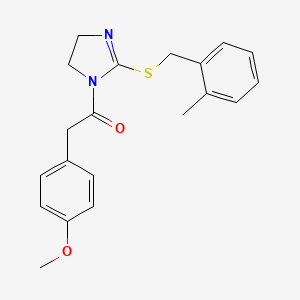
![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776375.png)
![N-(2-ethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2776376.png)
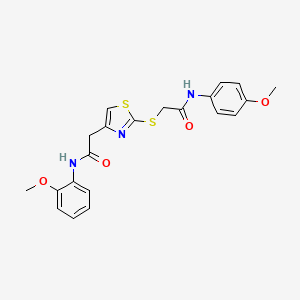
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2776380.png)
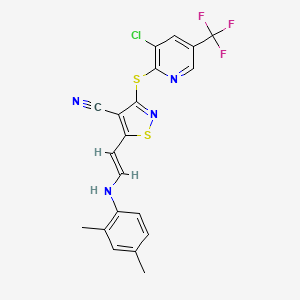

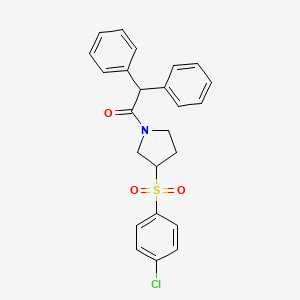
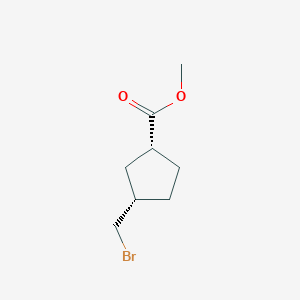
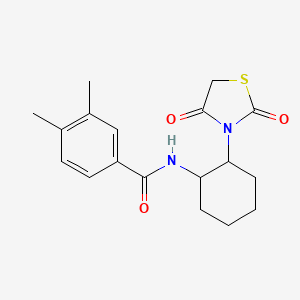
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2776391.png)
